molecular formula C7H16N2 B2810874 trans-2-Aminomethyl-cyclohexylamine CAS No. 24716-89-0

trans-2-Aminomethyl-cyclohexylamine

Cat. No.: B2810874
CAS No.: 24716-89-0
M. Wt: 128.219
InChI Key: ZUYYQGFCSKJGDO-NKWVEPMBSA-N
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Description

trans-2-Aminomethyl-cyclohexylamine: is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminomethyl-cyclohexylamine typically involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction proceeds as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

This method ensures the formation of the desired trans configuration of the aminomethyl group on the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminomethyl-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted cyclohexylamine derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexanone oxime, cyclohexanone nitrile.

    Reduction: Various amine derivatives.

    Substitution: Substituted cyclohexylamine derivatives.

Scientific Research Applications

trans-2-Aminomethyl-cyclohexylamine is utilized in diverse scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of trans-2-Aminomethyl-cyclohexylamine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with a similar cyclohexane backbone but without the aminomethyl group.

    trans-1,2-Diaminocyclohexane: Contains two amino groups on the cyclohexane ring in a trans configuration.

    trans-N,N′-Dimethylcyclohexane-1,2-diamine: Features two amino groups with additional methyl substitutions.

Uniqueness: trans-2-Aminomethyl-cyclohexylamine is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYQGFCSKJGDO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-89-0
Record name trans-2-Aminomethyl-cyclohexylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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